N-Benzyl-N-(bicyclo[2.2.1]hept-2-en-2-yl)-2-iodobenzamide
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Overview
Description
N-Benzyl-N-(bicyclo[221]hept-2-en-2-yl)-2-iodobenzamide is a complex organic compound that features a benzyl group, a bicyclo[221]hept-2-en-2-yl moiety, and an iodobenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(bicyclo[2.2.1]hept-2-en-2-yl)-2-iodobenzamide typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]hept-2-en-2-yl moiety. This can be achieved through the Diels-Alder reaction of cyclopentadiene with ethylene, followed by functionalization to introduce the desired substituents . The benzyl group can be introduced via a nucleophilic substitution reaction, where benzyl chloride reacts with an appropriate nucleophile . The final step involves the iodination of the benzamide group, which can be accomplished using iodine and a suitable oxidizing agent .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-(bicyclo[2.2.1]hept-2-en-2-yl)-2-iodobenzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products
Oxidation: Oxidized derivatives of the bicyclo[2.2.1]hept-2-en-2-yl moiety.
Reduction: Reduced forms of the iodobenzamide group.
Substitution: Substituted benzamides with various nucleophiles.
Scientific Research Applications
N-Benzyl-N-(bicyclo[2.2.1]hept-2-en-2-yl)-2-iodobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Benzyl-N-(bicyclo[2.2.1]hept-2-en-2-yl)-2-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces . This binding can modulate the activity of the target, leading to downstream effects on cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2-Norbornene: A simpler bicyclic compound with similar structural features.
2-Methylbicyclo[2.2.1]hept-2-ene: A methyl-substituted analog with comparable reactivity.
5-Methylenebicyclo[2.2.1]hept-2-ene: Another structurally related compound with a methylene group.
Uniqueness
N-Benzyl-N-(bicyclo[2.2.1]hept-2-en-2-yl)-2-iodobenzamide is unique due to the presence of the iodobenzamide group, which imparts distinct chemical reactivity and potential biological activity. The combination of the bicyclic structure with the benzyl and iodobenzamide moieties makes this compound particularly versatile for various applications in research and industry.
Properties
CAS No. |
119952-04-4 |
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Molecular Formula |
C21H20INO |
Molecular Weight |
429.3 g/mol |
IUPAC Name |
N-benzyl-N-(2-bicyclo[2.2.1]hept-2-enyl)-2-iodobenzamide |
InChI |
InChI=1S/C21H20INO/c22-19-9-5-4-8-18(19)21(24)23(14-15-6-2-1-3-7-15)20-13-16-10-11-17(20)12-16/h1-9,13,16-17H,10-12,14H2 |
InChI Key |
XMEWTCOBNPPGOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C=C2N(CC3=CC=CC=C3)C(=O)C4=CC=CC=C4I |
Origin of Product |
United States |
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